molecular formula C10H13N3O2 B2619515 {N},{N}'-(pyridin-4-ylmethylene)diacetamide CAS No. 924861-81-4

{N},{N}'-(pyridin-4-ylmethylene)diacetamide

Cat. No.: B2619515
CAS No.: 924861-81-4
M. Wt: 207.233
InChI Key: SFPKFGWPUUUGGH-UHFFFAOYSA-N
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Description

{N},{N}'-(pyridin-4-ylmethylene)diacetamide is an organic compound that features a pyridine ring substituted with a methylene bridge and two acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {N},{N}'-(pyridin-4-ylmethylene)diacetamide typically involves the reaction of pyridine-4-carboxaldehyde with diacetamide under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including precise control of temperature, pressure, and reactant concentrations, to maximize yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

{N},{N}'-(pyridin-4-ylmethylene)diacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

{N},{N}'-(pyridin-4-ylmethylene)diacetamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Medicine: Research is ongoing to explore its use in drug design and development.

    Industry: It is utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of {N},{N}'-(pyridin-4-ylmethylene)diacetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and stability. The molecular pathways involved may include coordination with transition metals, hydrogen bonding, and π-π interactions with aromatic systems.

Comparison with Similar Compounds

Similar Compounds

  • {N},{N}'-(pyridin-2-ylmethylene)diacetamide
  • {N},{N}'-(pyridin-3-ylmethylene)diacetamide
  • {N},{N}'-(pyridin-4-ylmethylene)diacetamide

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and binding properties. Compared to its isomers, this compound may exhibit different coordination behavior and stability, making it suitable for specific applications in catalysis and materials science.

Properties

IUPAC Name

N-[acetamido(pyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-7(14)12-10(13-8(2)15)9-3-5-11-6-4-9/h3-6,10H,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPKFGWPUUUGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=NC=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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